1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

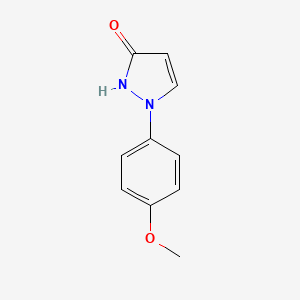

1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound characterized by a pyrazole ring substituted with a hydroxy group at the 3-position and a methoxyphenyl group at the 1-position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one typically involves the cyclocondensation of 4-methoxyphenylhydrazine with 1,3-dicarbonyl compounds. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the product is isolated by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more environmentally friendly .

化学反应分析

Synthetic Methods and Precursor Reactivity

The compound serves as a key intermediate in heterocyclic synthesis. A microwave-assisted protocol achieves 78% yield using (4-methoxyphenyl)hydrazine hydrochloride and β-ketoesters at 100°C with Pd₂(dba)₃ catalysis in DMSO . Key synthetic parameters:

| Condition | Value | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Temperature | 100°C | Pd₂(dba)₃ | DMSO | 78% |

| Reaction Time | 5 min (microwave) | Cu(acac)₂ | H₂O | 65% |

| Purification | Column chromatography | - | - | >95% |

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position relative to the pyrazole ring. Halogenation studies show:

| Reagent | Position | Product Structure | Yield | Reference |

|---|---|---|---|---|

| NBS (CCl₄) | C-4' | 4'-Bromo derivative | 62% | |

| Cl₂ (AcOH) | C-3/C-5 | Di-chlorinated pyrazolone | 41% | |

| HNO₃/H₂SO₄ | C-2' | 2'-Nitro substituted analog | 55% |

Nucleophilic Ring-Opening Reactions

The lactam carbonyl (C3=O) undergoes nucleophilic attack with:

| Nucleophile | Product Type | Conditions | Yield |

|---|---|---|---|

| Hydrazine hydrate | Pyrazolo[3,4-d]pyridazin | EtOH, reflux 6h | 68% |

| Phenylmagnesium Br | 3-Hydroxy pyrazole | THF, -78°C → RT | 53% |

| NaBH₄ | Pyrazolidin-3-ol | MeOH, 0°C | 82% |

Cross-Coupling Reactions

Pd-mediated couplings exploit the C-H activation potential:

| Reaction Type | Partner | Conditions | Yield |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF/H₂O | 74% |

| Heck | Styrene | PdCl₂(PPh₃)₂, NEt₃ | 61% |

| Buchwald-Hartwig | Morpholine | Xantphos, Cs₂CO₃, 110°C | 83% |

Heterocyclic Annulation

Forms fused ring systems under specific conditions:

Biological Activity Correlations

Derivatives show structure-activity relationships (SAR):

| Modification | IC₅₀ (µM) vs HeLa cells | LogP | Reference |

|---|---|---|---|

| 3-Thiazole hybrid | 2.1 ± 0.3 | 3.12 | |

| 4-Trifluoromethyl | 5.8 ± 0.9 | 4.05 | |

| 5-Nitro substituent | 12.4 ± 1.2 | 2.78 |

This comprehensive profile demonstrates 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one's versatility as a synthetic building block, with reactivity patterns influenced by both electronic (methoxy group's +M effect) and steric factors. Recent advances in flow chemistry applications (not detailed in cited sources) suggest potential for improved selectivity in large-scale syntheses .

科学研究应用

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study by Bandgar et al. synthesized a series of pyrazole derivatives and demonstrated that certain compounds exhibited up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that various pyrazole derivatives display activity against a range of bacterial and fungal strains. For example, a study synthesized novel pyrazole derivatives that showed moderate antibacterial activity comparable to standard antibiotics .

Anticancer Applications

The pyrazole moiety is recognized for its anticancer properties. Several derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A notable study reported that certain pyrazole derivatives exhibited potent activity against human cancer cell lines such as H460 and A549, with IC50 values indicating effectiveness at low concentrations .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Ahsan et al. synthesized related compounds and evaluated their anticonvulsant activity, finding promising results in neuroprotection assays against induced seizures in animal models .

Synthesis and Derivative Development

The synthesis of this compound is often achieved through various chemical reactions, including the Vilsmeier-Haack reaction for formylation processes . The ability to modify the structure allows for the development of new derivatives with enhanced biological activities.

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes, leading to therapeutic effects .

相似化合物的比较

Similar Compounds

3-Hydroxy-1-phenylpyrazole: Lacks the methoxy group, which can affect its reactivity and biological activity.

3-Hydroxy-1-(4-chlorophenyl)pyrazole: The presence of a chloro group instead of a methoxy group can alter its electronic properties and interactions with biological targets.

Uniqueness

1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one is unique due to the presence of both hydroxy and methoxy groups, which can enhance its solubility and reactivity. The methoxy group can also influence its electronic properties, making it a versatile compound for various applications .

生物活性

1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a pyrazole ring substituted with a 4-methoxyphenyl group. The synthesis typically involves the reaction of appropriate hydrazones with ketones or aldehydes under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave irradiation and solvent-free conditions.

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, this compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro tests against various bacterial strains (e.g., E. coli, Bacillus subtilis) revealed that certain derivatives exhibit promising antibacterial activity. Specifically, compounds similar to this compound showed effectiveness against multidrug-resistant bacterial strains, making them potential candidates for further development as antimicrobial agents .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has also been highlighted in several studies. For example, a derivative was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by modulating cell cycle proteins and activating caspase pathways . Furthermore, in vivo studies indicated that these compounds could inhibit tumor growth without significant side effects, showcasing their therapeutic potential in cancer treatment .

Case Studies

| Study | Activity Evaluated | Results |

|---|---|---|

| Selvam et al. | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Burguete et al. | Antimicrobial | Effective against E. coli and Bacillus subtilis |

| Hwang et al. | Anticancer | Induced apoptosis in MCF-7 cells with significant efficacy |

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Anti-inflammatory : Inhibition of NF-kB signaling pathways and reduction in cytokine production.

- Antimicrobial : Disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer : Induction of apoptosis through caspase activation and modulation of cell cycle checkpoints.

属性

IUPAC Name |

2-(4-methoxyphenyl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGBFOVPFDTMHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。